molecular formula C16H19O3P B12534175 Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester CAS No. 653584-99-7

Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester

Cat. No.: B12534175
CAS No.: 653584-99-7
M. Wt: 290.29 g/mol
InChI Key: QADVRXJPPUXNNM-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester derives from the International Union of Pure and Applied Chemistry (IUPAC) rules for organophosphorus compounds. The parent structure is phosphinic acid (H₃PO₂), where one hydroxyl group is replaced by an ethyl ester (-OCH₂CH₃) and the remaining hydrogen is substituted with a [(phenylmethoxy)methyl]phenyl group. The phenylmethoxy moiety consists of a benzyl ether (-CH₂-O-C₆H₅) attached to the methyl group bound to the phosphorus atom. This nomenclature reflects the compound’s branched architecture, prioritizing the phosphinic acid core while specifying substituent positions.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₉O₃P confirms the compound’s composition: 16 carbon atoms, 19 hydrogens, 3 oxygens, and 1 phosphorus atom. The molecular weight, calculated as 290.29 g/mol , aligns with exact mass measurements of 290.107181 g/mol obtained via high-resolution mass spectrometry (HRMS). Discrepancies between theoretical and observed masses (±0.01%) arise from isotopic variations, particularly contributions from phosphorus-31 and carbon-13 isotopes.

Table 1: Molecular Formula and Weight Analysis

Parameter Value
Molecular Formula C₁₆H₁₉O₃P
Theoretical Molecular Weight 290.29 g/mol
Exact Mass (HRMS) 290.107181 g/mol

Three-Dimensional Conformational Studies

The compound’s three-dimensional conformation is influenced by steric interactions between the phenylmethoxy group and the ethyl ester. Computational models predict a gauche conformation for the ethyl ester relative to the phosphorus atom, minimizing steric hindrance with the bulky [(phenylmethoxy)methyl]phenyl substituent. The InChI string InChI=1S/C16H19O3P/c1-11-10-15(12(2)13(3)16(11)17)19-20(4,18)14-8-6-5-7-9-14/h5-10,17H,1-4H3 encodes stereochemical and connectivity data, revealing a planar aromatic system with out-of-plane methyl and methoxy groups. Nuclear Overhauser effect (NOE) spectroscopy could further validate these predictions by mapping spatial proximities between hydrogens on adjacent substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) signals for the compound are predicted as follows:

  • Ethyl ester group : A triplet at δ 1.20–1.30 ppm (CH₃) and a quartet at δ 4.00–4.20 ppm (OCH₂).
  • Phenylmethoxy methyl : A singlet at δ 3.40–3.60 ppm (OCH₂) and aromatic protons at δ 6.80–7.40 ppm.
  • Phosphinic acid proton : A broad singlet at δ 1.50–2.00 ppm (P-H), though this may be absent due to exchange broadening.

Carbon-13 NMR (¹³C NMR) would show:

  • Phosphorus-bound carbons : Deshielded signals at δ 35–45 ppm (P-CH₂).
  • Ester carbonyl : A peak at δ 165–175 ppm (C=O).
Infrared (IR) Spectroscopy

Key IR absorptions include:

  • P=O stretch : A strong band at 1190–1210 cm⁻¹ .
  • C-O-C ether stretch : Peaks at 1087–1205 cm⁻¹ .
  • Aromatic C-H bends : Signals at 680–860 cm⁻¹ .

Table 2: Characteristic IR Absorption Frequencies

Bond Vibration Wavenumber (cm⁻¹)
P=O Stretch 1190–1210
C-O-C (Ether) 1087–1205
Aromatic C-H Bend 680–860
Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments the molecule via cleavage at the ester and ether linkages. Predominant ions include:

  • m/z 290.11 : Molecular ion ([M]⁺).
  • m/z 135.08 : Benzyloxy fragment ([C₆H₅CH₂O]⁺).
  • m/z 91.05 : Tropylium ion ([C₇H₇]⁺).

Crystallographic Data and X-Ray Diffraction Patterns

No crystallographic data for this compound is available in the provided sources. X-ray diffraction studies would require single-crystal growth to resolve bond lengths and angles, particularly the P-C and P-O distances. Powder diffraction could infer crystallinity but would lack atomic-level resolution.

Properties

CAS No.

653584-99-7

Molecular Formula

C16H19O3P

Molecular Weight

290.29 g/mol

IUPAC Name

[ethoxy(phenyl)phosphoryl]methoxymethylbenzene

InChI

InChI=1S/C16H19O3P/c1-2-19-20(17,16-11-7-4-8-12-16)14-18-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3

InChI Key

QADVRXJPPUXNNM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Phosphinic Chloride Precursor

The precursor, phenyl[(phenylmethoxy)methyl]phosphinic chloride, is typically synthesized via chlorination of the corresponding phosphinic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:
$$
\text{Phenyl[(phenylmethoxy)methyl]phosphinic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Phosphinic chloride} + \text{SO}2 + \text{HCl}
$$
Reaction conditions: 6–8 hours at 70–80°C in anhydrous dichloromethane.

Esterification with Ethanol

The chloride intermediate is then treated with ethanol in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts:
$$
\text{Phosphinic chloride} + \text{EtOH} \xrightarrow{\text{base, 0–25°C}} \text{Ethyl ester} + \text{HCl}
$$
Key Data :

  • Yield : 68–87% (dependent on chloride purity and base efficiency).
  • Catalysts : Calcium oxide (CaO) or zinc dust enhances reaction rates at 195–211°C.
  • Limitations : Requires rigorous anhydrous conditions to prevent hydrolysis.

Direct Esterification Under Microwave Irradiation

Microwave-assisted direct esterification eliminates the need for phosphinic chloride intermediates, offering a greener and atom-efficient route.

Reaction Protocol

Phenyl[(phenylmethoxy)methyl]phosphinic acid is mixed with excess ethanol and heated under microwave irradiation (200–220°C, 30–60 minutes). The reaction proceeds via a four-center transition state, bypassing the need for solvents:
$$
\text{Phosphinic acid} + \text{EtOH} \xrightarrow{\mu\text{W}, 200°C} \text{Ethyl ester} + \text{H}_2\text{O}
$$

Key Data :

  • Yield : 57–95% (higher yields for cyclic phosphinic acids).
  • Advantages : No solvent, reduced reaction time (≤1 hour vs. 72 hours for conventional methods).
  • Energetics : DFT calculations (B3LYP/6-31++G(d,p)) show activation enthalpies of ~120 kJ/mol, comparable to carboxylic acid esterification.

Michael Addition-Based Synthesis

This method constructs the phosphinic acid scaffold through a Michael addition of hypophosphorous acid derivatives to α,β-unsaturated esters.

Stepwise Synthesis

  • Aldehyde Preparation : (Phenylmethoxy)methylbenzaldehyde is synthesized via oxidation of the corresponding alcohol using Dess-Martin periodinane.
  • Michael Addition : The aldehyde reacts with ethyl acrylate in the presence of a silylated H-phosphinic acid derivative:
    $$
    \text{RCHO} + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{H-P(O)(OH)Et, SiR}3} \text{Phosphinic ester adduct}
    $$
  • Oxidation and Esterification : The adduct is oxidized and esterified to yield the target compound.

Key Data :

  • Yield : 52–84% (dependent on aldehyde substituents).
  • Stereoselectivity : Diastereomeric ratios up to 4.8:1 achieved using chiral auxiliaries.

Alkylation of Phosphinic Acids

Phase-transfer catalysis (PTC) combined with microwave irradiation enables direct alkylation of phosphinic acids with ethyl halides.

Reaction Mechanism

In a biphasic system (aqueous NaOH/organic solvent), the phosphinic acid is deprotonated to form a nucleophilic P-centered anion, which reacts with ethyl iodide:
$$
\text{Phosphinic acid} + \text{EtI} \xrightarrow{\text{PTC, } \mu\text{W}} \text{Ethyl ester} + \text{NaI}
$$

Key Data :

  • Catalysts : Tetrabutylammonium bromide (TBAB) or crown ethers.
  • Yield : 72–88% (optimized at 80°C, 2 hours).

Modified Atherton-Todd Reaction

This method converts phosphinic acids to esters via in situ chlorination followed by alcoholysis.

Procedure

  • Chlorination : The phosphinic acid is treated with carbon tetrachloride (CCl₄) and triethylamine to generate the phosphoryl chloride intermediate.
  • Alcoholysis : Ethanol is added to quench the chloride, forming the ester:
    $$
    \text{Phosphinic acid} + \text{CCl}4 + \text{EtOH} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl ester} + \text{CHCl}3 + \text{H}2\text{O}
    $$

Key Data :

  • Yield : 65–78%.
  • Side Products : Trichloromethane (CHCl₃) necessitates careful waste management.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Phosphinic Chloride 68–87 Anhydrous, 195–211°C, 40–72 hrs High purity, scalable Toxic chlorides, long reaction time
Microwave 57–95 Solvent-free, 200°C, 30–60 min Green, rapid High energy input
Michael Addition 52–84 Room temp, 8–24 hrs Stereoselective, modular Multi-step, costly reagents
Alkylation 72–88 PTC, 80°C, 2 hrs Mild conditions, no chlorides Requires phase-transfer catalysts
Atherton-Todd 65–78 Et₃N, CCl₄, 25°C, 6 hrs No pre-formed chloride CHCl₃ byproduct, moderate yields

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antineoplastic Potential
Recent studies have highlighted the anti-neoplastic properties of phosphinic acid derivatives. For instance, a derivative known as 2-carboxyethylphenylphosphinic acid was evaluated for its effects on osteosarcoma cells. The compound exhibited promising biocompatibility and cell viability, suggesting potential as a therapeutic agent against certain malignancies . Phosphinic compounds are often explored for their ability to inhibit specific enzymes or pathways involved in cancer progression, making them valuable in drug development.

Synthesis of Peptide Mimetics
Phosphinic acids serve as essential building blocks in the synthesis of peptide mimetics. They can replace peptide bonds in dipeptide analogues, providing stability against enzymatic degradation. The synthesis of α-amino-C-phosphinic acids has been achieved through various methods, including the addition of phosphinates to chiral imines . These compounds can mimic natural peptides and are useful in designing inhibitors for proteases or other biological targets.

Materials Science

Flame Retardants
Phosphinic acid derivatives are increasingly used as flame retardants in polymer formulations. Their ability to form char during combustion enhances the thermal stability of materials, making them suitable for applications in construction and electronics . The coordination of phosphonic ligands with metal ions leads to the development of organic-inorganic hybrid materials that exhibit improved fire resistance.

Metal-Organic Frameworks
The structural versatility of phosphinic acids allows their use in creating metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity . The synthesis of MOFs involving phosphinic acid derivatives is an area of active research, aiming to exploit their unique properties for environmental and energy-related applications.

Biochemical Applications

Enzyme Inhibition
Phosphinic acids are recognized for their ability to inhibit specific enzymes, making them valuable in biochemical research. For example, they have been studied as inhibitors of metalloproteases, which play critical roles in various physiological processes and disease states . The design of phosphinic dipeptide analogues has led to insights into enzyme mechanisms and substrate interactions.

Building Blocks for Complex Molecules
In synthetic organic chemistry, phosphinic acids are utilized as intermediates for constructing more complex molecules. Their reactivity allows for the development of novel compounds with desired biological activities. For instance, phosphinates can be transformed into various functional groups through established synthetic routes, facilitating the exploration of new chemical entities with potential therapeutic applications .

Summary Table of Applications

Application Area Description
Medicinal ChemistryAntineoplastic agents; peptide mimetics; enzyme inhibitors
Materials ScienceFlame retardants; organic-inorganic hybrid materials; metal-organic frameworks
Biochemical ApplicationsEnzyme inhibition; building blocks for complex molecules

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions . This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular parameters:

Compound Name Molecular Formula Substituents on Phosphorus Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₅H₁₇O₃P Phenyl, (phenylmethoxy)methyl 276.27 Phosphinic ester, ether
Ethyl Diphenylphosphinate C₁₄H₁₅O₂P Two phenyl groups 246.25 Phosphinic ester
Methyl Diphenylphosphinate C₁₃H₁₃O₂P Two phenyl groups 232.21 Phosphinic ester
Ethyl Phenylphosphinate C₈H₁₁O₂P Phenyl, ethyl 170.15 Phosphinic ester
(2,4,6-Trimethylbenzoyl)phenyl phosphinic acid ethyl ester C₂₃H₂₃O₃P Phenyl, 2,4,6-trimethylbenzoyl 390.41 Phosphinic ester, ketone

Key Observations :

  • The ether linkage in the (phenylmethoxy)methyl group introduces additional polarity, affecting solubility in nonpolar solvents .

Reactivity in Hydrolysis and Alcoholysis

Hydrolysis and alcoholysis rates are critical for applications in prodrug design and polymer chemistry. Data from analogous compounds:

Compound Name Hydrolysis Time (h) Alcoholysis Reactivity (Transesterification)
Methyl Diphenylphosphinate 1 (complete) High reactivity with pentanol (Table 5, )
Ethyl Diphenylphosphinate 8 (complete) Moderate reactivity
Target Compound* ~10–12 (estimated) Likely slower due to steric hindrance

Note: Direct data on the target compound’s hydrolysis is unavailable, but its bulky substituents are expected to slow reaction kinetics compared to ethyl diphenylphosphinate .

Biological Activity

Phosphinic acid derivatives are increasingly recognized for their diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. The compound Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester is notable for its unique structure and properties, which enhance its biological activity compared to simpler phosphinic acids.

Chemical Structure and Properties

This compound features a phosphinic acid functional group attached to an ethyl ester, with a phenylmethoxy group that contributes to its lipophilicity and biological activity. This compound can be synthesized through various methods, which allow for modifications that can further enhance its properties.

Compound Name Structure Features Unique Properties
Ethyl phenylphosphinatePhenyl group attached to phosphinateCommonly used in agriculture as herbicides
Methyl phenylphosphinateMethyl group instead of ethylIncreased volatility; used in flavoring agents
Phenylphosphonic acidLacks alkoxy substituentMore reactive; often used in coordination chemistry
This compound Contains phenylmethoxy groupEnhanced lipophilicity and potential biological activity

Enzyme Inhibition

Phosphinic acid derivatives have been extensively studied for their ability to inhibit various enzymes. The structural similarity of these compounds to natural substrates allows them to effectively bind at enzyme active sites. Notably, phosphinic acids can inhibit serine proteases and phosphatases, making them valuable in pharmaceutical research.

  • Serine Proteases : Research indicates that phosphinic acid esters can mimic the natural substrates of serine proteases, leading to effective inhibition. This property is crucial for developing therapeutic agents targeting diseases where these enzymes play a significant role.
  • Phosphatases : Phosphinic acids also demonstrate inhibitory effects on phosphatases, which are involved in numerous cellular processes. Their ability to act as phosphate mimics enhances their potential as therapeutic agents.

Case Studies

Several studies illustrate the biological activities of phosphinic acid derivatives:

  • Study on Enzyme Inhibition : A study published in Frontiers in Chemistry highlighted the role of phosphonates as enzyme inhibitors, noting their antiviral and immunomodulatory properties. These compounds were shown to inhibit enzymes that utilize phosphates as substrates, which is a common mechanism in many biological pathways .
  • Antimicrobial Activity : Research has indicated that certain phosphonic acid derivatives exhibit antimicrobial properties. For instance, prodrugs derived from phosphonates have shown effectiveness against various pathogens by inhibiting key metabolic pathways .
  • Cytotoxicity Studies : A study involving the NCI-60 cell line panel demonstrated that specific phosphonate prodrugs exhibit cytotoxic effects against cancer cells, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing phosphinic acid esters with bulky substituents, such as phenyl[(phenylmethoxy)methyl] groups?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. For sterically hindered derivatives, slow addition of reagents (e.g., alkyl halides or alcohols) at 0–5°C improves yield by minimizing side reactions. Catalytic bases like triethylamine or DMAP can enhance reactivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar byproducts.

Q. How can hydrolysis kinetics of ethyl phosphinic esters be optimized compared to methyl analogs?

  • Methodological Answer : Ethyl esters exhibit slower hydrolysis due to increased steric hindrance. Acidic hydrolysis (e.g., 6M HCl, reflux) requires prolonged reaction times (~8 hours vs. 1 hour for methyl esters). Neutralization with NaHCO₃ followed by extraction (dichloromethane/water) isolates the free acid. Kinetic studies using NMR or HPLC can track progress .

Q. What solvent systems are recommended for solubilizing phosphinic acid esters in catalytic studies?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane) are optimal. Solubility data for analogs (e.g., dihexylphosphinic acid ethyl ester: ~1.2 g/L in ethanol at 25°C) suggest ethanol/THF mixtures improve dissolution for spectroscopic analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of phenyl[(phenylmethoxy)methyl] substituents in cross-coupling reactions?

  • Methodological Answer : The bulky substituent reduces accessibility to the phosphorus center, necessitating high-temperature conditions (e.g., 80–100°C) or microwave-assisted synthesis. Computational modeling (DFT) of charge distribution on phosphorus can predict reactivity. Compare ³¹P NMR shifts: deshielding (>40 ppm) indicates electron-withdrawing effects, altering reaction pathways .

Q. What strategies resolve contradictory data on the stability of phosphinic acid esters under oxidative conditions?

  • Methodological Answer : Conflicting stability reports may arise from trace metal impurities or moisture. Controlled studies under inert atmospheres (argon) with chelating agents (EDTA) isolate variables. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS identifies degradation products (e.g., phosphinic acid or phenylmethanol derivatives) .

Q. How can in silico tools predict alcoholysis pathways for phosphinic acid esters?

  • Methodological Answer : Retrosynthesis algorithms (e.g., Pistachio or Reaxys-based models) analyze feasible transesterification routes. Molecular dynamics simulations evaluate transition states for alcoholysis with primary vs. secondary alcohols. Experimental validation via GC-MS monitors ester exchange efficiency (e.g., pentanol vs. ethanol) .

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